(1S)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine is a fluorinated organic compound. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be catalyzed by copper or other transition metals under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
(1S)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: It is explored for its potential therapeutic effects and as a building block for drug development.
Mechanism of Action
The mechanism by which (1S)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong bonds with target molecules, influencing their activity and function . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)phenol: Shares the trifluoromethyl group but differs in the functional groups attached to the phenyl ring.
α-(trifluoromethyl)styrenes: These compounds are structurally similar but have different substituents and applications.
3-trifluoromethyl-1,2,4-triazoles: These compounds contain the trifluoromethyl group and are used in various pharmaceutical applications.
Uniqueness
(1S)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine stands out due to its specific combination of fluorine atoms and the prop-2-enylamine moiety, which imparts unique reactivity and properties. This makes it particularly valuable in applications requiring high stability and specific interactions with target molecules.
Properties
Molecular Formula |
C10H9F4N |
---|---|
Molecular Weight |
219.18 g/mol |
IUPAC Name |
(1S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C10H9F4N/c1-2-9(15)6-3-4-8(11)7(5-6)10(12,13)14/h2-5,9H,1,15H2/t9-/m0/s1 |
InChI Key |
NWFDOKHJFRDVAD-VIFPVBQESA-N |
Isomeric SMILES |
C=C[C@@H](C1=CC(=C(C=C1)F)C(F)(F)F)N |
Canonical SMILES |
C=CC(C1=CC(=C(C=C1)F)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.